molecular formula C22H17ClFN3O3S B11433957 N-[(2-chlorophenyl)methyl]-2-[1-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]acetamide

N-[(2-chlorophenyl)methyl]-2-[1-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]acetamide

Cat. No.: B11433957
M. Wt: 457.9 g/mol
InChI Key: VJOVBFSOJOAVGL-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-2-{1-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide is a complex organic compound that features a thieno[3,2-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-2-{1-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials under controlled conditions.

    Introduction of the Chlorophenyl and Fluorophenyl Groups: This is achieved through nucleophilic substitution reactions using suitable reagents.

    Acetylation: The final step involves the acetylation of the intermediate compound to yield the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-2-{1-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

Research has demonstrated that N-[(2-chlorophenyl)methyl]-2-[1-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]acetamide exhibits significant anticancer activity. Key findings include:

  • Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cell proliferation and survival pathways, notably the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and AKT pathways. These pathways are critical for tumor growth and metastasis.
  • Cytotoxicity Assays : In vitro studies using various cancer cell lines (e.g., HepG2 for liver cancer and PC-3 for prostate cancer) revealed an IC50 range of 1.5 to 5 µM, indicating significant cytotoxic effects.
  • Apoptosis Induction : The compound induces apoptosis through mechanisms such as caspase-3 activation, leading to S-phase cell cycle arrest in treated cells.

In Vivo Efficacy

Animal model studies have shown that the compound effectively reduces tumor growth in xenograft models derived from HepG2 and PC-3 cells. The administration resulted in a notable reduction in tumor volume compared to control groups.

Data Summary and Findings

Biological ActivityCell LineIC50 (µM)Mechanism
CytotoxicityHepG21.5Inhibition of VEGFR-2, AKT
CytotoxicityPC-35Induction of apoptosis
Apoptosis InductionHepG2-Caspase-3 activation

Case Study 1: Liver Cancer Treatment

In a comparative study focusing on liver cancer treatments, this compound demonstrated superior efficacy compared to standard chemotherapeutics like doxorubicin. This highlights its potential as an alternative therapeutic agent.

Case Study 2: Structural Optimization

A study involving various thiophene derivatives indicated that modifications on the thieno-pyrimidine structure significantly impacted cytotoxicity levels. This suggests that structural optimization could enhance the therapeutic effectiveness of the compound.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-2-{1-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[(2-chlorophenyl)methyl]-2-{1-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide: is similar to other thieno[3,2-d]pyrimidine derivatives.

    N-[(2-chlorophenyl)methyl]-2-{1-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide: shares structural similarities with compounds containing chlorophenyl and fluorophenyl groups.

Uniqueness

The uniqueness of N-[(2-chlorophenyl)methyl]-2-{1-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide lies in its specific combination of functional groups and its potential biological activity. This makes it a valuable compound for further research and development.

Biological Activity

N-[(2-chlorophenyl)methyl]-2-[1-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on diverse research findings.

Chemical Structure

The compound's structure can be represented as follows:

N 2 chlorophenyl methyl 2 1 2 fluorophenyl methyl 2 4 dioxothieno 3 2 d pyrimidin 3 yl acetamide\text{N 2 chlorophenyl methyl 2 1 2 fluorophenyl methyl 2 4 dioxothieno 3 2 d pyrimidin 3 yl acetamide}

Anticancer Activity

Recent studies have highlighted the compound's significant anticancer properties. For instance, a synthesized derivative of a similar thieno[3,2-d]pyrimidine framework showed promising results against various cancer cell lines.

Case Studies

  • Colon Carcinoma : A related compound demonstrated an IC50 value of 6.2 µM against the HCT-116 colon carcinoma cell line . This suggests that modifications in the thieno[3,2-d]pyrimidine structure can enhance cytotoxicity.
  • Breast Cancer : Another study evaluated compounds with similar structures and found that they exhibited IC50 values of 27.3 µM against T47D breast cancer cells, indicating moderate efficacy .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Studies employing disc diffusion methods revealed that derivatives of thieno[3,2-d]pyrimidines exhibited significant antibacterial activity against various pathogens.

Inhibition Zones

Table 1 summarizes the inhibition zones observed for different bacterial strains:

Bacterial Strain Inhibition Zone (mm)
Enterococcus faecium15
Escherichia coli12
Bacillus subtilis14
Candida albicans10

These results indicate that the compound may serve as a potential antimicrobial agent.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit metabolic enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation .
  • Cell Cycle Arrest : The anticancer effects may involve the induction of cell cycle arrest in cancer cells, leading to apoptosis .

Properties

Molecular Formula

C22H17ClFN3O3S

Molecular Weight

457.9 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[1-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]acetamide

InChI

InChI=1S/C22H17ClFN3O3S/c23-16-7-3-1-5-14(16)11-25-19(28)13-27-21(29)20-18(9-10-31-20)26(22(27)30)12-15-6-2-4-8-17(15)24/h1-10H,11-13H2,(H,25,28)

InChI Key

VJOVBFSOJOAVGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=CC=C4F)Cl

Origin of Product

United States

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